PF-06663195 (CAS: 1621585-22-5) is a highly potent, CNS-penetrant, and selective β-secretase 1 (BACE1) inhibitor. Originally developed to overcome the liabilities of first-generation BACE1 inhibitors, it features a rationally designed fluoromethyl-substituted thioamidine core that successfully uncouples BACE1 efficacy from cytochrome P450 2D6 (CYP2D6) inhibition[1]. For procurement professionals and neuropharmacology researchers, PF-06663195 serves as a premier benchmark compound for Alzheimer's disease modeling, offering validated in vivo target occupancy metrics and an optimized ADME profile devoid of the severe drug-drug interaction (DDI) risks that plague earlier analogs [1].
Substituting PF-06663195 with earlier-generation BACE1 inhibitors (such as unmodified oxazole or pyrazole thioamidines) or broad-spectrum aspartyl protease inhibitors compromises experimental integrity. First-generation analogs frequently exhibit potent CYP2D6 inhibition (IC50 < 0.5 µM), leading to profound metabolic liabilities and victim-based DDIs that confound in vivo pharmacokinetic readouts [1]. Furthermore, generic substitutes often lack the precise pKa tuning provided by PF-06663195’s fluoromethyl group, resulting in either poor blood-brain barrier (BBB) penetrance or unacceptable hERG channel toxicity [1]. Utilizing PF-06663195 ensures robust central efficacy without the confounding variables of off-target metabolic inhibition or cardiovascular toxicity.
PF-06663195 was rationally designed to overcome the severe metabolic liabilities of earlier thioamidine-based BACE1 inhibitors, ensuring high reproducibility in complex in vivo workflows. While first-generation unmodified oxazole (Compound 2) and N-H pyrazole (Compound 6) analogs exhibited potent CYP2D6 inhibition (IC50 = 0.33 µM and 0.36 µM, respectively) and relied on CYP2D6 for >95% of their metabolism, PF-06663195 successfully circumvents this pathway [1]. By incorporating a fluoromethyl group to modulate the pKa of the basic amine, PF-06663195 eliminates the risk of victim-based drug-drug interactions (DDIs) and polymorphic exposure variability, making it a highly reliable procurement choice for long-term dosing studies [1].
| Evidence Dimension | CYP2D6 Inhibition and Metabolic Clearance |
| Target Compound Data | Negligible CYP2D6 inhibition; avoids exclusive CYP2D6-mediated clearance |
| Comparator Or Baseline | Unmodified oxazole (Compound 2) and N-H pyrazole (Compound 6): CYP2D6 IC50 = 0.33 µM and 0.36 µM |
| Quantified Difference | Complete circumvention of CYP2D6-dependent clearance and sub-micromolar inhibition |
| Conditions | In vitro human recombinant CYP (rCYP) and human liver microsome assays |
Prevents confounding pharmacokinetic variability and drug-drug interactions in complex in vivo efficacy models.
Achieving therapeutic concentrations in the brain without systemic toxicity is a primary challenge for BACE1 inhibitors. PF-06663195 demonstrates exceptional CNS penetration, achieving an unbound brain-to-plasma partition coefficient (Cub/Cup) of 0.93, indicating near-unity free drug equilibration across the blood-brain barrier [1]. This translates to a highly potent in vivo central efficacy (CeffCub = 24.6 nM), significantly outperforming generic substitutes that struggle to balance basicity for target binding with the lipophilicity required for CNS entry [1].
| Evidence Dimension | Unbound brain-to-plasma ratio (Cub/Cup) and Central Efficacy |
| Target Compound Data | Cub/Cup = 0.93; CeffCub = 24.6 nM |
| Comparator Or Baseline | Standard unoptimized BACE1 inhibitors (typically Cub/Cup < 0.5) |
| Quantified Difference | Near-unity free drug equilibration across the BBB |
| Conditions | In vivo pharmacokinetic profiling |
Ensures that the administered dose translates predictably to therapeutic concentrations within the central nervous system.
In translational neuroimaging workflows, PF-06663195 serves as an elite cold blocking agent due to its rigorously quantified dose-occupancy relationship. In non-human primate (NHP) PET studies using the [18F]PF-06684511 radioligand, PF-06663195 demonstrated a highly predictable, dose-dependent BACE1 occupancy ranging from 39.5% to 98.1%[1]. The established EC50 of 3.75 ng/mL and ED50 of 0.049 mg/kg provide a far more precise calibration curve than the baseline comparator LY2886721, which was dosed at a blunt 5 mg/kg to achieve blocking[1].
| Evidence Dimension | Brain BACE1 Target Occupancy |
| Target Compound Data | Dose-dependent occupancy (39.5%–98.1%); EC50 = 3.75 ng/mL, ED50 = 0.049 mg/kg |
| Comparator Or Baseline | LY2886721 (dosed at 5 mg/kg for standard blocking) |
| Quantified Difference | High-resolution sub-milligram ED50 quantification vs. standard high-dose blocking |
| Conditions | Non-human primate (NHP) PET imaging using [18F]PF-06684511 |
Provides an indispensable, calibrated cold blocking agent for validating novel BACE1 PET radiotracers in translational research.
Off-target hERG channel inhibition is a frequent cause of attrition for basic amine-containing CNS drugs. PF-06663195 (isoxazole 13) was optimized to mitigate this risk, exhibiting a hERG IC50 of 10.1 µM [1]. This provides an in vitro therapeutic index (CeffCup relative to hERG IC50) of 381-fold, representing a greater than 7-fold improvement compared to earlier isoxazole analogs (e.g., compound 10) [1]. This widened safety margin is critical for researchers conducting high-dose or chronic in vivo dosing regimens.
| Evidence Dimension | hERG Channel Inhibition (IC50) and Therapeutic Index |
| Target Compound Data | hERG IC50 = 10.1 µM; Therapeutic Index = 381-fold |
| Comparator Or Baseline | Earlier isoxazole analog (Compound 10) |
| Quantified Difference | >7-fold improvement in hERG safety margin |
| Conditions | Human ERG expressed in CHO cells |
Allows researchers to conduct high-dose in vivo studies without the confounding artifact of acute cardiovascular toxicity.
Where stable, predictable CNS exposure is required without the drug-drug interaction (DDI) artifacts that confound results, PF-06663195 is the right choice. Due to its optimized Cub/Cup ratio (0.93) and complete lack of CYP2D6 metabolic liability, it serves as an ideal pharmacological tool for long-term Aβ reduction studies in transgenic rodent models [1].
For translational neuroimaging workflows requiring a precise calibration curve, PF-06663195 is the right choice as a definitive cold blocking agent. With its precisely mapped EC50 (3.75 ng/mL) and ED50 (0.049 mg/kg) in non-human primates, it allows for rigorous quantification of radioligand specificity when validating novel BACE1-targeted PET tracers like [18F]PF-06684511 [2].
When medicinal chemistry programs need a structural reference compound to optimize the CNS penetrance and hERG safety margins of small-molecule protease inhibitors, PF-06663195 is the right choice. Its rationally designed fluoromethyl thioamidine core successfully lowers the basic amine pKa to enhance BBB crossing while maintaining target affinity, providing a superior benchmark for rational drug design[1].